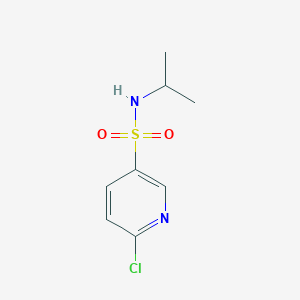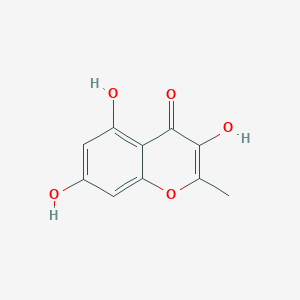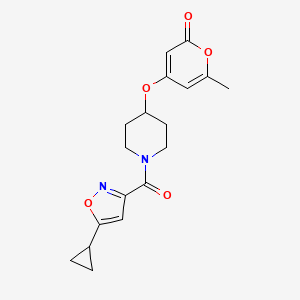![molecular formula C18H17N3O3S2 B2492420 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034452-99-6](/img/structure/B2492420.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is an organic compound with a unique structure that combines elements of benzo[c][1,2,5]thiadiazole and benzo[b]thiophene. This compound is intriguing because of its complex molecular architecture, which could potentially lend itself to various chemical and biological applications.
作用機序
Target of Action
The compound, also known as N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide, is a thiadiazole-based molecule . Thiadiazole-based molecules have been extensively researched for their interaction with various targets, particularly in the context of photovoltaics and as fluorescent sensors . .
Mode of Action
It is known that thiadiazole-based molecules, when introduced into certain frameworks, can exhibit high fluorescence quantum yield . This suggests that the compound may interact with its targets through fluorescence quenching .
Biochemical Pathways
Thiadiazole-based molecules have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets, which have been shown to be highly sensitive and selective for the detection of primary aromatic amines .
Result of Action
It is known that f-ctf nanosheets constructed with thiadiazole-based molecules can exhibit high sensitivity and selectivity for the detection of primary aromatic amines .
Action Environment
It is known that thiadiazole-based molecules can exhibit high stability and high fluorescence performance when incorporated into certain frameworks .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the benzo[c][1,2,5]thiadiazole moiety:
The 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole is synthesized through the cyclization of an appropriate precursor, such as 2-nitroaniline, using oxidative conditions.
Alkylation Reaction:
The cyclized product is then subjected to an alkylation reaction with a suitable alkyl halide to introduce the ethyl group.
Formation of Benzo[b]thiophene-2-carboxamide:
A separate synthesis process involves the preparation of benzo[b]thiophene-2-carboxylic acid, which is then converted to its corresponding carboxamide.
Final Coupling Reaction:
The two synthesized intermediates are coupled together using an appropriate coupling reagent such as EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the desired compound.
Industrial Production Methods:
In an industrial setting, these processes would be optimized for large-scale production, likely involving streamlined synthesis routes, high-yield reactions, and the use of cost-effective reagents to ensure economic viability.
化学反応の分析
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzo[c][1,2,5]thiadiazole moiety, forming sulfone derivatives.
Reduction:
Reduction reactions can target the nitrogen atoms, potentially converting the N-oxide group to an amine.
Substitution:
Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the benzo[b]thiophene and benzo[c][1,2,5]thiadiazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Metal hydrides such as lithium aluminium hydride (LiAlH₄).
Substitution: Halogenation reagents like bromine (Br₂) for electrophilic substitution, and nucleophiles like sodium methoxide (CH₃ONa) for nucleophilic substitution.
Major Products:
Oxidation leads to sulfone derivatives.
Reduction results in amine derivatives.
Substitution yields halogenated or alkylated derivatives depending on the specific reagents used.
科学的研究の応用
Chemistry:
Used as a building block for designing complex organic molecules.
Acts as a precursor for synthesizing novel compounds with tailored properties.
Biology:
Investigated for its potential as a bioactive compound due to its unique structure, which could interact with biological targets in novel ways.
Medicine:
Explored for potential therapeutic applications, including antimicrobial and anticancer properties, owing to its structural features that might allow it to bind to specific biological molecules.
Industry:
Utilized in materials science for developing new materials with unique electronic or photophysical properties.
類似化合物との比較
Benzo[c][1,2,5]thiadiazole Derivatives:
Benzo[b]thiophene Derivatives:
Investigated for their bioactivity and use in pharmaceuticals.
Uniqueness:
The combination of benzo[c][1,2,5]thiadiazole and benzo[b]thiophene moieties in a single compound provides a unique structure that could offer a balance of electronic and biological properties not found in other similar compounds.
This thorough examination should give you a detailed understanding of this compound. Anything you'd like to dive deeper into?
特性
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-20-14-7-3-4-8-15(14)21(26(20,23)24)11-10-19-18(22)17-12-13-6-2-5-9-16(13)25-17/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIULMGYRUNCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine](/img/structure/B2492344.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide](/img/structure/B2492345.png)
![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine](/img/structure/B2492347.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2492352.png)
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)

![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
